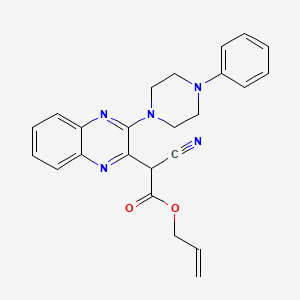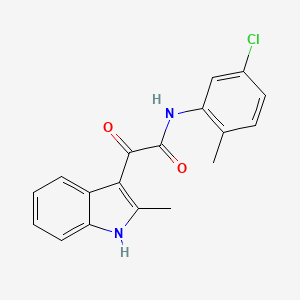
N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" is a complex organic molecule that appears to be related to various acetamide derivatives synthesized for different applications, including potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is an acetamide with specific substitutions on the phenyl and indole rings, which could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide derivatives through condensation reactions. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks involves the elimination of by-products like aniline . Similarly, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives is achieved through condensation between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using analytical and spectral studies, including FT-IR, FT-Raman, and X-ray crystallography . The presence of substituents on the phenyl ring, such as chloro or methyl groups, can influence the molecular conformation and intermolecular interactions, as seen in various crystal structure analyses . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the nature of the substituents on the aromatic rings. For example, the presence of electron-withdrawing or electron-donating groups can affect the electrophilic and nucleophilic properties of the compound, which in turn can influence the types of chemical reactions the compound can undergo . The synthesis of N-(1-Arylethenyl)-2-chloroacetamides and their herbicidal activity demonstrates the potential for such compounds to participate in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are often determined by the nature of the substituents and the overall molecular structure. The steric influence of substituents like methyl groups can affect characteristic frequencies in the FT-IR and FT-Raman spectra, providing information about the vibrational characteristics of the compound . The crystal structures and the presence of hydrogen bonding can also give insights into the solid-state properties of these compounds .
Applications De Recherche Scientifique
Antimicrobial Properties
Research on similar compounds, such as N-aryl acetamide derivatives, has shown promising antibacterial and antifungal activities. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated significant antimicrobial efficacy against various pathogenic microorganisms, indicating that modifications in the acetamide moiety can significantly influence antimicrobial properties (Debnath & Ganguly, 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of acetamide derivatives, including chloroacetamide and dichloroacetamide, have been extensively studied. These investigations not only provide insights into the synthetic pathways but also help in understanding the influence of various substituents on the physical, chemical, and biological properties of these compounds. For example, studies on N-(2-methylphenyl)-2,2-dichloroacetamide and related compounds offer detailed spectroscopic analysis and quantum chemical investigations, shedding light on their structural and vibrational characteristics (Arjunan et al., 2009; Arjunan et al., 2011).
Antioxidant Activity
The exploration of acetamide derivatives for their antioxidant properties has also been a focus of research. A study on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed considerable antioxidant activity, demonstrating the potential of these compounds in combating oxidative stress (Gopi & Dhanaraju, 2020).
Metabolic Studies
Understanding the metabolism of chloroacetamide herbicides and their interactions with liver enzymes is crucial for assessing their safety and environmental impact. Comparative studies of chloroacetamide herbicides in human and rat liver microsomes have provided valuable insights into their metabolic pathways, offering a foundation for evaluating the potential risks associated with their use (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-7-8-12(19)9-15(10)21-18(23)17(22)16-11(2)20-14-6-4-3-5-13(14)16/h3-9,20H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYJUMXSKRGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)
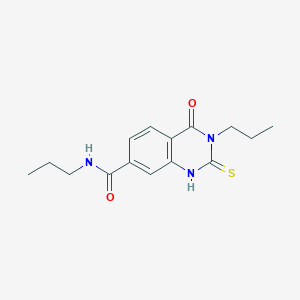

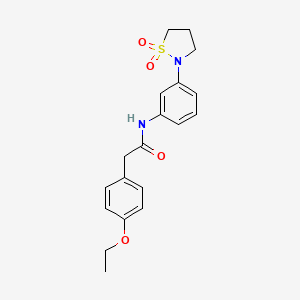
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
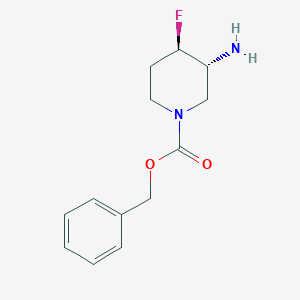
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)
![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)
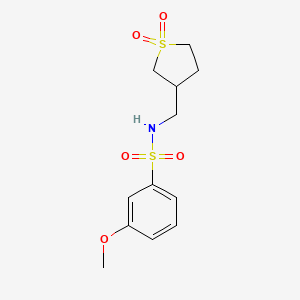
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)
